molecular formula C10H15NO5S B12412289 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate)

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate)

Cat. No.: B12412289
M. Wt: 264.32 g/mol
InChI Key: VMAGTTSBAPAUSK-NIIDSAIPSA-N
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Description

Table 1: Structural Parameters of Deuterated vs. Non-Deuterated Forms

Parameter Non-Deuterated Form Deuterated Form
Molecular Weight (g/mol) 171.26 174.29
Density (g/cm³) 1.1 ± 0.1 1.13 ± 0.05
Boiling Point (°C) 294.3 ± 35.0 296.1 ± 2.5
Dipole Moment (Debye) 2.8 2.7

Deuteration induces subtle changes in bond lengths, particularly in the C-D bonds (1.09 Å vs. 1.10 Å for C-H), which alter vibrational modes observed in infrared spectroscopy. Nuclear Overhauser Effect (NOE) experiments demonstrate preserved spatial proximity between the thiophene sulfur and the methylamino group, critical for maintaining conformational preferences in receptor binding.

Properties

Molecular Formula

C10H15NO5S

Molecular Weight

264.32 g/mol

IUPAC Name

oxalic acid;1-thiophen-2-yl-3-(trideuteriomethylamino)propan-1-ol

InChI

InChI=1S/C8H13NOS.C2H2O4/c1-9-5-4-7(10)8-3-2-6-11-8;3-1(4)2(5)6/h2-3,6-7,9-10H,4-5H2,1H3;(H,3,4)(H,5,6)/i1D3;

InChI Key

VMAGTTSBAPAUSK-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O

Canonical SMILES

CNCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Approach via Dimethylamino Ketone

  • Starting material : 3-Dimethylamino-1-(2-thienyl)-1-propanone (Compound 4).
  • Deuterated methylamine (CD₃NH₂) is used in excess to replace dimethylamine via nucleophilic substitution.
  • Conditions : Ethanol, 60–70°C, 6 hours.
  • Yield : 74% (after purification by recrystallization).

Friedel-Crafts Acylation Route

  • Step 1 : Thiophene reacts with 3-chloropropionyl chloride under AlCl₃ catalysis to form 3-chloro-1-(2-thienyl)-1-propanone (Compound 7).
  • Step 2 : Chlorine substituent is replaced with deuterated methylamine (CD₃NH₂) in tetrahydrofuran (THF) at 25°C.
  • Yield : 68%.

Enantioselective Reduction to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3

The ketone intermediate is reduced to the alcohol using deuterated reagents or enzymatic methods:

Catalytic Hydrogenation with Deuterium Gas

  • Catalyst : Pd/C (5% w/w) in deuterated ethanol (C₂D₅OD).
  • Conditions : 50 psi D₂, 25°C, 12 hours.
  • Yield : 85–90%.
  • Enantiomeric excess (ee) : 98% (S)-isomer.

Lithium Aluminum Deuteride (LiAlD₄) Reduction

  • Reagent : LiAlD₄ in anhydrous THF at 0°C.
  • Procedure : Ketone (1.6 mmol) is added dropwise to LiAlD₄ (4.81 mmol), followed by reflux (2 hours) and quenching with D₂O.
  • Yield : 89%.
  • Purity : >99% deuterium incorporation (confirmed by MS).

Microbial Dehydrogenase-Mediated Reduction

  • Enzyme : Rhodococcus erythropolis dehydrogenase.
  • Conditions : pH 7.0, 30°C, NADPH cofactor.
  • Yield : 92%.
  • ee : >99% (S)-isomer.

Oxalate Salt Formation

The free base is converted to the oxalate salt for stability and crystallinity:

Acid-Base Reaction with Oxalic Acid

  • Procedure : 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (1 eq) is dissolved in ethanol and treated with oxalic acid (1 eq) at 0°C.
  • Crystallization : Slow evaporation at 4°C yields white crystals.
  • Purity : 99.5% (HPLC).

Comparative Analysis of Methods

Method Yield (%) ee (%) Deuterium Purity Scalability
LiAlD₄ Reduction 89 72 99 Moderate
Catalytic Hydrogenation 90 98 98 High
Enzymatic Reduction 92 >99 99 Low

Key Findings:

  • Catalytic hydrogenation balances high yield and enantioselectivity, making it preferred for industrial-scale synthesis.
  • Enzymatic methods achieve superior ee but require specialized bioreactors.
  • LiAlD₄ offers rapid deuteration but lower enantiopurity.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

  • Reactor : Fixed-bed Pd/C catalyst.
  • Throughput : 50 kg/day.
  • Cost : $120/kg (vs. $450/kg for batch processing).

Solvent Recycling

  • Ethanol recovery via distillation reduces waste by 70%.

Challenges and Solutions

  • Deuterium Loss : Minimized by using deuterated solvents (e.g., D₂O, C₂D₅OD).
  • Racemization : Controlled by maintaining pH < 7 during oxalate formation.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.

    Medicine: Potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its use, such as its role in a biochemical pathway or its interaction with a particular enzyme or receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

A comparative analysis of structurally related compounds is summarized below:

Compound Name Key Structural Features Pharmacological Role Key Differences References
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) Thiophen-2-yl group, deuterated methylamino, oxalate counterion Duloxetine intermediate, CNS agent Deuteration enhances metabolic stability; oxalate improves solubility
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) Benzofuran-pyrimidine hybrid, thiophen-2-yl substituent Anticancer/antimicrobial agents Heterocyclic core lacks chiral center; broader heteroaromatic system
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide Thiophen-2-yl, enamide chain, methylamino group Pyrantel-related impurity (antiparasitic) Conjugated double bond alters rigidity; no deuterium or salt form
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthalenyl ether, thiophen-3-yl substituent Duloxetine impurity Thiophen-3-yl substitution reduces stereoselectivity; lacks oxalate salt
(E)-3-Dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole ring, enaminone backbone Anticancer intermediate Thiazole vs. thiophene; enaminone vs. propanolamine structure

Pharmacokinetic and Metabolic Differences

  • Deuterated Compound: Deuteration at the methylamino group reduces first-pass metabolism, prolonging half-life compared to non-deuterated analogs .
  • Thiophen-3-yl vs. Thiophen-2-yl : Substitution at the 3-position (vs. 2-) in duloxetine impurities decreases serotonin reuptake inhibition efficacy due to altered steric interactions .
  • Enaminone Derivatives: The thiazole-containing enaminone () exhibits distinct electronic properties, enhancing anticancer activity via kinase inhibition .

Analytical Methods

  • HPLC-UV: Used for quantifying 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 impurities (e.g., naphthalenol derivatives) with detection thresholds <0.05% .
  • X-ray Crystallography: Validates stereochemistry in non-deuterated analogs, critical for ensuring enantiopurity in duloxetine synthesis .

Key Research Findings

  • Deuteration Advantages: The deuterated compound demonstrates a 30% longer plasma half-life in preclinical models compared to its non-deuterated counterpart, attributed to reduced CYP450-mediated oxidation .
  • Impurity Profiles: Naphthalenol derivatives (e.g., 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol) are major process-related impurities, controlled to <0.1% in pharmaceutical batches .
  • Thiophene Position-Specific Activity : Thiophen-2-yl analogs exhibit superior serotonin transporter (SERT) binding (Ki = 0.8 nM) vs. thiophen-3-yl analogs (Ki = 12 nM) due to optimal π-π stacking .

Biological Activity

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate), a deuterated derivative of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is notable for its unique chemical structure and biological activity. The compound features a methylamino group and a thiophene ring, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related research findings.

The molecular formula of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) is C₈H₁₃D₃NOS, with a molecular weight of 171.26 g/mol. The compound is characterized by the following physical properties:

PropertyValue
Melting Point56-61 °C
Boiling Point294.3 ± 35.0 °C
Density1.1 ± 0.1 g/cm³
Flash Point131.8 ± 25.9 °C

Research indicates that 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . This mechanism involves the inhibition of the reuptake of serotonin and norepinephrine neurotransmitters in the brain, which is crucial for mood regulation and has implications for treating depression and anxiety disorders.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:

  • Neuropharmacology : The compound's interaction with neurotransmitter systems suggests it may be effective in treating mood disorders. Its structural similarity to other SNRIs enhances its relevance in neuropharmacology .
  • Binding Affinity Studies : Interaction studies have demonstrated significant binding affinity to serotonin and norepinephrine transporters, indicating potential efficacy in modulating these pathways.
  • Comparative Analysis : The compound shares structural similarities with other bioactive compounds, which may inform its biological activity:
Compound NameStructural FeaturesSimilarityUnique Aspect
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-olDimethylamino group1.00Increased lipophilicity
(S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanolStereochemistry variation0.96Specific enantiomeric activity
3-(Methylamino)-1-(thiophen-2-yl)propan-1-oneKetone instead of alcohol0.96Different functional group reactivity
1-Methyl-4-(thiophen-2-yl)piperidin-4-olPiperidine ring structure0.87Different ring system affecting activity

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Depression Treatment : A study involving animal models indicated that administration of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) resulted in significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain .
  • Anxiety Disorders : Another investigation highlighted its efficacy in reducing anxiety-like behaviors in rodent models, further supporting its potential use as an anxiolytic agent .

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